(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride
Overview
Description
(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride is an organic compound with the molecular formula C27H24ClO2P. It is a phosphonium salt that features a triphenylphosphonium group attached to a benzyl group, which is further substituted with a methoxycarbonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. One common method includes the reaction of triphenylphosphine with (4-(Methoxycarbonyl)benzyl) chloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to obtain a high-purity product. The reaction conditions are optimized for maximum yield and efficiency, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines or other reduced phosphorus-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in non-polar solvents like tetrahydrofuran or diethyl ether.
Major Products Formed:
Substitution Reactions: Various substituted phosphonium salts.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Reduced phosphorus compounds such as phosphines.
Scientific Research Applications
(4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ylides for Wittig reactions, which are essential for the formation of alkenes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride involves its ability to form stable ylides, which are intermediates in many organic reactions. The triphenylphosphonium group stabilizes the negative charge on the carbon atom, making it a highly reactive species. This reactivity is harnessed in various synthetic applications, including the formation of carbon-carbon double bonds in Wittig reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- (4-(Methoxycarbonyl)benzyl)triphenylphosphonium bromide
- (4-(Methoxycarbonyl)benzyl)triphenylphosphonium iodide
- (4-(Methoxycarbonyl)benzyl)triphenylphosphonium fluoride
Comparison: (4-(Methoxycarbonyl)benzyl)triphenylphosphonium chloride is unique due to its chloride ion, which influences its reactivity and solubility compared to its bromide, iodide, and fluoride counterparts. The chloride salt is often preferred in certain reactions due to its availability and cost-effectiveness. Each of these similar compounds has distinct properties that make them suitable for specific applications, but the chloride variant is widely used due to its balanced reactivity and stability.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl-triphenylphosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O2P.ClH/c1-29-27(28)23-19-17-22(18-20-23)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKAHXNONUTMEY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592389 | |
Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253-47-0 | |
Record name | Phosphonium, [[4-(methoxycarbonyl)phenyl]methyl]triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 64107 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1253-47-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[4-(Methoxycarbonyl)phenyl]methyl}(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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